molecular formula C10H8N2O3 B13579352 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid

Cat. No.: B13579352
M. Wt: 204.18 g/mol
InChI Key: JTRFRCBROWVBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a chemical compound of significant interest in medicinal chemistry, particularly in the exploration of novel anti-infective agents. It belongs to the 1,7-naphthyridine class of N-heterocyclic compounds, which are fused systems of two pyridine rings known to exhibit a broad spectrum of pharmacological activities . The core 4-oxo-1,4-dihydro-naphthyridine-3-carboxylic acid structure is a recognized pharmacophore in antibacterial drug discovery . The first naphthyridine derivative introduced into clinical practice was the 1,8-naphthyridine isomer, nalidixic acid, which functions by selectively inhibiting bacterial DNA gyrase, a critical enzyme for DNA replication . This mechanism has established 4-oxo-naphthyridine-3-carboxylic acids as a privileged scaffold for developing agents that disrupt bacterial DNA synthesis . As a 1,7-naphthyridine isomer, this methyl-substituted compound serves as a key synthetic intermediate for researchers investigating new structural analogues of established antibiotics . Its value lies in its potential for structural modification to create derivatives with enhanced potency and tailored activity against a range of microorganisms. Scientists are actively studying such naphthyridine derivatives to combat the growing global threat of antimicrobial resistance, seeking compounds with more effective mechanisms of action and improved safety profiles . This product is intended for research purposes to support these vital discovery efforts.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

8-methyl-4-oxo-1H-1,7-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-5-8-6(2-3-11-5)9(13)7(4-12-8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)

InChI Key

JTRFRCBROWVBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid involves several steps. One common method starts with the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine to form an intermediate. This intermediate is then cyclized and oxidized to yield the final product. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization and oxidation processes .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .

Chemical Reactions Analysis

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced antibacterial properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions, particularly at the methyl group, can lead to the formation of new compounds with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The antibacterial activity of 8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. By binding to the A subunit of DNA gyrase, the compound prevents the supercoiling of DNA, thereby inhibiting bacterial cell division and growth . This mechanism is similar to other quinolone antibiotics, making it effective against a broad spectrum of bacteria.

Comparison with Similar Compounds

Positional Isomers: 1,7- vs. 1,8-Naphthyridine Derivatives

The position of nitrogen atoms in the naphthyridine ring significantly impacts physicochemical and pharmacological properties:

  • 1,8-Naphthyridine Derivatives: Nalidixic Acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid): A first-generation quinolone antibiotic, nalidixic acid demonstrates Gram-negative antibacterial activity by inhibiting DNA gyrase. Its solubility is poor in water but improves in alkaline solutions due to deprotonation of the carboxylic acid group . 7-Chloro-6-fluoro-1-(4-fluorophenyl)-1,8-naphthyridine-3-carboxylic Acid: Fluorinated substituents enhance lipophilicity and antibacterial potency. This derivative is synthesized via optimized substitution and hydrolysis steps, achieving high yields under mild conditions .
  • Such derivatives are often converted to amides for enhanced bioavailability . 8-Methyl-1,7-naphthyridine Target Compound: The absence of a 6-methyl group (compared to 6,8-dimethyl derivatives) may improve solubility and reduce metabolic stability.

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituents Biological Activity Solubility Profile
8-Methyl-1,7-naphthyridine-3-COOH 1,7-Naphthyridine 8-CH3, 3-COOH Underexplored (hypothetical) Likely polar (COOH group)
Nalidixic Acid 1,8-Naphthyridine 1-C2H5, 7-CH3, 3-COOH Antibacterial (DNA gyrase) Poor in water
6,8-Dimethyl-1,7-naphthyridine-3-COOH 1,7-Naphthyridine 6-CH3, 8-CH3, 3-COOH Amide derivatives (drug-like) Moderate (lipophilic CH3)

Biological Activity

8-Methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}_3

This structure features a naphthyridine core, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It is particularly effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase or topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant S. aureus6–7 mM
Clostridium perfringens5.4–7.1 mM
E. coliNot active
Bacillus cereus6–7 mM

Case Studies

Several studies have evaluated the biological activity of this compound in various settings:

  • In Vitro Studies : A study demonstrated that derivatives of naphthyridine, including this compound, showed potent activity against resistant bacterial strains. The derivatives were found to be more effective than standard antibiotics such as ciprofloxacin and ofloxacin .
  • Mechanism Exploration : Molecular docking studies indicated that the compound interacts effectively with DNA gyrase, leading to inhibition of bacterial growth. This was supported by assays demonstrating a correlation between structural modifications and enhanced antimicrobial potency .
  • Comparative Studies : In comparative analyses against other naphthyridine derivatives, this compound exhibited a favorable safety profile while maintaining high efficacy against targeted bacteria .

Pharmacokinetics and Toxicity

Pharmacokinetic evaluations suggest that modifications at specific positions on the naphthyridine ring can influence absorption and bioavailability. While some derivatives demonstrated promising activity with lower toxicity profiles, others exhibited cytotoxic effects at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for preparing 8-methyl-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid and its derivatives?

The synthesis typically involves multi-step reactions, including the Gould-Jacobs cyclization of ethoxy methylene malonate with 2-aminopyridine derivatives in diphenyl ether under reflux, followed by N-alkylation and hydrolysis. Key intermediates like ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate are synthesized first, with subsequent modifications (e.g., alkylation with p-chlorobenzyl chloride) and hydrolysis using NaOH (10% aqueous, 95°C) to yield the carboxylic acid . Purification via column chromatography (methanol:chloroform, 10:40) and recrystallization ensures high purity.

Q. How are structural characterization and purity validated for this compound?

Characterization involves:

  • FTIR : Confirms carbonyl (C=O) stretching (~1686 cm⁻¹) and amide/keto groups.
  • ¹H NMR : Peaks at δ 8.02–9.11 ppm for aromatic protons and δ 5.68 ppm for CH₂ groups in alkylated derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 390.2 for compound 5a) validate molecular weight .
  • Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., 62.28% C, 3.56% H for 5a3) .

Q. What hydrolysis conditions are effective for converting ester derivatives to the carboxylic acid?

Alkaline hydrolysis (5M–9M NaOH, 95°C, 1–3 hours) is standard, yielding 86–93% for 1,7-naphthyridine-3-carboxylic acids. Acidic hydrolysis (9M H₂SO₄, 130°C) is used for nitrile intermediates, though yields vary (30–86%) depending on substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 1, 7, or 8) influence bioactivity?

  • Position 1 : Alkyl/aryl groups (e.g., benzyl, cyclopropyl) enhance lipophilicity and membrane permeability. For example, 1-cyclopropyl derivatives show improved antibacterial activity due to target binding .
  • Position 7 : Electron-withdrawing groups (e.g., Cl, F) increase enzyme inhibition (e.g., DNA gyrase) by enhancing electrophilicity .
  • Position 8 : Methoxy or piperazinyl groups improve solubility but may reduce potency .

Table 1 : Substituent Effects on Bioactivity

PositionSubstituentEffect on Activity
1Cyclopropyl↑ Antibacterial
7Cl/F↑ Enzyme inhibition
8OMe↓ Potency, ↑ solubility

Q. What computational strategies are used to predict ADMET and pharmacological activity?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability (≥0.55), and blood-brain barrier permeability. For example, 1-ethyl-7-methyl derivatives exhibit favorable logP (~2.1) and oral bioavailability .
  • PASS Analysis : Predicts antimicrobial (Pa > 0.7) and antitumor (Pa > 0.6) potential based on structural analogs .
  • Molecular Docking : Validates interactions with targets (e.g., DNA gyrase) using AutoDock Vina, with binding energies ≤ -8 kcal/mol indicating high affinity .

Q. How can conflicting synthesis yields or bioactivity data be resolved?

  • Yield Discrepancies : Compare reaction conditions (e.g., 30% yield with 5M NaOH vs. 93% with 10M NaOH) and purity of starting materials .
  • Bioactivity Variability : Validate assays using standardized protocols (e.g., MIC for antimicrobial activity) and control compounds (e.g., ciprofloxacin) .

Q. What methodologies are recommended for in vitro pharmacological evaluation?

  • Antimicrobial Activity : Broth microdilution (MIC) against E. coli or S. aureus .
  • Anticancer Screening : MTT assay on cell lines (e.g., MCF7), with IC₅₀ values ≤ 10 µM considered potent .
  • Enzyme Inhibition : Fluorometric assays for DNA gyrase or topoisomerase IV, using IC₅₀ comparisons .

Q. How can regioselectivity challenges in naphthyridine functionalization be addressed?

  • Directed Metalation : Use directing groups (e.g., amides) to control electrophilic substitution at position 3 or 7 .
  • Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as ethyl ester) during alkylation or halogenation .

Methodological Considerations

  • Synthetic Optimization : Prioritize diphenyl ether for cyclization (higher yields vs. DMF) and anhydrous conditions for alkylation .
  • Analytical Cross-Validation : Combine NMR, HPLC, and elemental analysis to confirm purity (>98%) and structure .
  • Data Reproducibility : Document reaction parameters (temperature, solvent ratios) and use commercial reagents (e.g., Sigma-Aldridch) for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.